molecular formula C25H21ClFN3O3 B11284317 N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11284317
M. Wt: 465.9 g/mol
InChI Key: JGFJVMSLHGYGJQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes chlorophenyl, fluorobenzyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents on the phenyl rings. Examples include:

  • N-(4-chlorophenyl)-2-[3-(4-bromobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(4-chlorophenyl)-2-[3-(4-methylbenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21ClFN3O3

Molecular Weight

465.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21ClFN3O3/c1-16-3-2-4-21(13-16)30-24(32)22(14-23(31)28-20-11-7-18(26)8-12-20)29(25(30)33)15-17-5-9-19(27)10-6-17/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

JGFJVMSLHGYGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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